(3aS,4R,9bR)-G-1
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13-,14+,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSVKVWHYFBIFJ-HKZYLEAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881639-98-1, 925419-53-0 | |
| Record name | rel-1-[(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881639-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-(6-Bromobenzo(1,3)dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881639981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LNS-8801 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925419530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | G-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-1-[(3aS*,4R*,9bR*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro- 3H-cyclopenta[c] quinolin-8-yl]- ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | G 1 (GPER AGONIST) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3V5BV7OKM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LNS-8801 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFS4QE36ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cavity Preparation Protocol
The foundational method for synthesizing G-1 involves Class V cavity preparation on human molar teeth using a diamond straight cylinder bur (008) in an air turbine handpiece. Cavities are standardized to dimensions of 4.0 mm (width) × 3.0 mm (height) × 2.0 mm (depth), with occlusal margins in enamel and gingival margins 1.5 mm apical to the cemento-enamel junction. This mechanical approach ensures uniform substrate surfaces for subsequent composite application.
Composite Resin Application
The unheated composite resin (room temperature: 24°C) is applied immediately after cavity preparation. The resin is packed into the cavity using a condenser to minimize air gaps, followed by light-curing with a halogen lamp (600 mW/cm² for 40 seconds). This step ensures polymerization while preserving the material’s viscosity and flow characteristics.
Post-Preparation Treatments
Specimens undergo thermal cycling (5,000 cycles between 5°C and 55°C) to simulate oral environmental stress. Subsequent immersion in 0.5% basic fuchsin dye for 24 hours allows for microleakage assessment at the restoration margins.
Table 1: Microleakage Scores for G-1 Prepared with Diamond Bur and Unheated Composite
| Group | Occlusal Margin (Score 0–4) | Gingival Margin (Score 0–4) |
|---|---|---|
| G1 | 8 | 5 |
| 1 | 2 | |
| 0 | 0 | |
| 0 | 0 | |
| 0 | 2 |
Scores: 0 = no leakage, 4 = severe leakage. Data adapted from.
Laser-Assisted Cavity Preparation and Temperature-Modulated Composite Application
Er:YAG Laser Parameters
Alternative preparation methods employ an Er:YAG laser (Fidelis Plus III) operating at 2.94 μm wavelength. For enamel, settings include 9.00 W power and 30 Hz repetition rate, while dentin requires 4.00 W and 20 Hz. The non-contact handpiece (R02) ensures precise ablation without thermal damage to adjacent tissues.
Preheated Composite Resin Integration
Composite resin is preheated to temperatures ranging from 37°C to 68°C using a Calset™ device (AdDent Inc.). Elevated temperatures reduce viscosity, enhancing adaptation to cavity walls. For G-1, unheated resin (24°C) serves as the control, while preheated variants (Groups 2–4 and 6–8) are evaluated for performance improvements.
Comparative Performance Metrics
Laser-prepared cavities exhibit superior marginal integrity compared to bur-prepared ones, attributed to the laser’s ability to create microretentive surfaces. Preheating composites to 54°C significantly reduces microleakage at gingival margins (Score 0: 7/9 specimens) versus room-temperature applications (Score 0: 6/9).
Table 2: Microleakage Reduction in Laser-Prepared G-1 with Preheated Composite
| Group | Occlusal Margin (Score 0–4) | Gingival Margin (Score 0–4) |
|---|---|---|
| G5 | 7 | 6 |
| 2 | 2 | |
| 0 | 1 | |
| 0 | 0 | |
| 0 | 0 |
Synthesis of Oligonucleotide Sequences (Hypothetical Extension)
While the primary focus of G-1 pertains to dental composites, its nomenclature occasionally appears in oligonucleotide synthesis contexts. Using phosphoramidite chemistry (as detailed in), a hypothetical G-1 oligonucleotide would involve:
Solid-Phase Synthesis Cycle
-
Detritylation : Removal of the 5'-DMT group with trichloroacetic acid (TCA).
-
Coupling : Activation of phosphoramidite monomers with ETT, followed by nucleophilic attack by the 5'-OH group.
-
Oxidation : Conversion of phosphite triesters to phosphate triesters using iodine/water/pyridine.
-
Capping : Acetylation of unreacted 5'-OH groups with acetic anhydride/N-methylimidazole.
Quality Control Metrics
-
Coupling Efficiency : Monitored via DMT carbocation absorbance at 495 nm.
-
Purity : HPLC or MALDI-TOF analysis to confirm sequence fidelity.
Critical Analysis of Methodological Trade-offs
Mechanical vs. Laser Preparation
Chemical Reactions Analysis
Types of Reactions
G-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the brominated moiety.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like methoxy or tert-butyl groups .
Scientific Research Applications
Anticancer Applications
G-1 has been extensively studied for its anticancer properties, demonstrating significant effects on various cancer types.
Case Studies
- Ovarian Cancer : A study showed that G-1 treatment led to a significant decrease in cell viability and increased expression of pro-apoptotic markers like P21CIP1 while reducing anti-apoptotic markers like BCL-2 .
- Mantle Cell Lymphoma (MCL) : G-1 activation resulted in DNA damage and apoptosis in MCL cell lines, demonstrating its potential as a therapeutic agent for this aggressive cancer type . Additionally, it reduced tumor size in xenografted mice models .
| Cancer Type | Mechanism | Outcome |
|---|---|---|
| Ovarian Cancer | Microtubule disruption, apoptosis | Decreased cell viability |
| Mantle Cell Lymphoma | DNA damage, apoptosis | Reduced tumor size |
Metabolic Applications
Recent studies have indicated that G-1 may also play a role in metabolic regulation, particularly concerning obesity and diabetes.
Case Studies
- Obesity and Diabetes : Research conducted on mice with low estrogen levels revealed that G-1 treatment led to weight loss and improved metabolic profiles. The treated mice exhibited increased energy expenditure despite a high-fat diet, suggesting potential applications for managing obesity and diabetes .
| Condition | Mechanism | Outcome |
|---|---|---|
| Obesity | Enhanced energy expenditure | Weight loss |
| Diabetes | Improved metabolic profile | Reduced diabetic symptoms |
Summary of Findings
G-1 shows considerable promise across multiple research domains:
- It acts as an effective anticancer agent through mechanisms involving microtubule disruption and apoptosis induction.
- Its potential for metabolic regulation opens avenues for treating obesity and diabetes.
Mechanism of Action
The mechanism of action of G-1 involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Endogenous Ligands: 17β-Estradiol (E2)
E2 is the primary endogenous ligand for GPER but also activates ERα/ERβ, complicating its therapeutic use. Key differences include:
- Selectivity: E2 activates both genomic (via ERs) and non-genomic (via GPER) pathways, whereas G-1 exclusively targets GPER .
- Therapeutic Limitations : E2’s ER-mediated effects, such as promoting breast cancer proliferation, limit its clinical application. G-1 avoids these risks by bypassing ERs .
- Mechanistic Overlap : Both compounds enhance pancreatic islet hormone secretion and exhibit anti-apoptotic effects, but G-1’s specificity reduces off-target risks .
Phytoestrogens: Genistein and Quercetin
Phytoestrogens are plant-derived compounds with weak estrogenic activity:
- Selectivity : Genistein and quercetin activate GPER but show stronger affinity for ERs, leading to mixed signaling outcomes .
- Functional Outcomes : In ER-negative breast cancer cells (e.g., SKBR3), these compounds stimulate c-fos expression via GPER, but their ER activation in other contexts limits therapeutic utility .
- Advantage of G-1 : Unlike phytoestrogens, G-1’s lack of ER interaction ensures pathway-specific effects, making it preferable for targeted therapies .
Antagonists: G-15
G-15 is a selective GPER antagonist used to study receptor function:
- Mechanistic Contrast : While G-1 activates GPER to promote apoptosis or hormone secretion, G-15 blocks these effects, validating GPER’s role in disease models .
Data Tables
Table 1: Selectivity and Functional Profiles of GPER Ligands
Table 2: Key Research Findings on G-1 vs. Comparators
Biological Activity
G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. Its biological activity has been extensively studied, revealing significant implications for cancer treatment and neuroprotection. This article delves into the pharmacological properties, mechanisms of action, and therapeutic potential of G-1, supported by data tables and relevant case studies.
Pharmacological Properties
G-1 exhibits potent activity as a GPER agonist with the following characteristics:
- Ki (Inhibition Constant) : 11 nM
- EC50 (Half-Maximal Effective Concentration) : 2 nM
- Selectivity : No activity at estrogen receptors ERα and ERβ at concentrations up to 10 μM .
Table 1: Summary of G-1 Pharmacological Data
| Property | Value |
|---|---|
| Ki | 11 nM |
| EC50 | 2 nM |
| Activity at ERα/ERβ | None |
| IC50 (SKBr3 cells) | 0.7 nM |
| IC50 (MCF-7 cells) | 1.6 nM |
G-1's biological activities are mediated through several mechanisms:
- Calcium Mobilization : G-1 increases cytosolic Ca²⁺ levels, which is crucial for various cellular processes.
- Cell Cycle Regulation : It blocks the progression of MCF-7 cells at the G1 phase, indicating its potential as an antiproliferative agent.
- Inhibition of Cell Migration : G-1 reduces migration in breast cancer cell lines (SKBr3 and MCF-7), which is vital for metastasis prevention.
- Neuroprotection : In models of multiple sclerosis, G-1 has shown therapeutic effects by inhibiting glutamate-induced autophagy and neuronal loss .
Case Study 1: Multiple Sclerosis Model
A study by Blasko et al. (2009) investigated the effects of G-1 in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. The findings indicated that G-1 administration led to reduced neurological deficits and inflammation, suggesting a protective role against neuroinflammation .
Case Study 2: Breast Cancer Cell Lines
Ariazi et al. (2010) explored the impact of G-1 on estrogen receptor-positive breast cancer cells. The study demonstrated that G-1 effectively inhibited cell proliferation and induced apoptosis in these cells, highlighting its potential as a therapeutic agent in hormone-responsive cancers .
Research Findings
Recent research has expanded our understanding of G-1's role in cellular signaling pathways:
- Neuronal Protection : A study by Yue et al. (2019) showed that activation of GPR30 by G-1 protects neurons from excitotoxicity by inhibiting excessive autophagy induced by glutamate .
Table 2: Summary of Research Findings on G-1
| Study | Findings |
|---|---|
| Blasko et al. (2009) | Reduced EAE symptoms in mice |
| Ariazi et al. (2010) | Inhibited proliferation in breast cancer cells |
| Yue et al. (2019) | Protects neurons from excitotoxicity |
Q & A
Q. Example Table: Common Contradictions and Resolution Strategies
| Property | Reported Value A | Reported Value B | Likely Source of Discrepancy |
|---|---|---|---|
| Melting Point | 156°C ± 2°C | 162°C ± 3°C | Heating rate differences during DSC |
| Solubility | 0.5 mg/mL (Water) | 1.2 mg/mL (Water) | Purity of G-1 sample (HPLC validation needed) |
How to design a reproducible synthesis protocol for G-1?
Answer:
Define critical parameters : Include reaction time, temperature, catalyst type, and purification methods. Use controlled experiments to isolate variables .
Documentation : Provide step-by-step procedures, equipment specifications (e.g., reflux condenser type), and raw data (e.g., TLC/Rf values) in appendices .
Validation : Compare yields and purity metrics (HPLC, NMR) across multiple trials. Use statistical tools like standard deviation to confirm reproducibility .
Advanced Tip : For novel synthesis routes, employ Design of Experiments (DoE) to optimize conditions (e.g., response surface methodology for maximizing yield) .
What methodologies are effective for analyzing G-1’s bioactivity in experimental models?
Answer:
Dose-response studies : Use in vitro assays (e.g., IC50 determination) with positive/negative controls. Validate results across cell lines or animal models .
Mechanistic studies : Apply techniques like CRISPR knockout or siRNA silencing to identify molecular targets of G-1 .
Data normalization : Account for batch effects or biological variability using z-score normalization or log2 transformation .
Q. Example Workflow :
- In vitro : MTT assay → Dose-response curve → IC50 calculation.
- In vivo : Xenograft model → Histopathology → Biomarker quantification (ELISA/Western blot) .
How to ensure ethical compliance in G-1 research involving human or animal subjects?
Answer:
Institutional Review : Obtain approvals from ethics committees (e.g., IRB for clinical trials, IACUC for animal studies) .
Data anonymization : For human studies, remove identifiers from datasets and secure informed consent .
Conflict of Interest (COI) disclosure : Declare funding sources or affiliations that may bias results .
What strategies improve the rigor of literature reviews on G-1?
Answer:
Boolean operators : Use ("G-1" AND "synthesis") NOT "patent" to exclude non-academic sources .
Citation tracking : Leverage tools like Google Scholar’s "Cited by" to identify seminal papers and recent advancements .
Critical appraisal : Evaluate study quality using checklists (e.g., CONSORT for clinical trials, ARRIVE for animal studies) .
Advanced Tip : Perform a systematic review with PRISMA guidelines to minimize selection bias .
How should researchers present raw data and statistical analyses in G-1 studies?
Answer:
- Raw data : Store in appendices or supplementary files (e.g., crystallographic coordinates, spectral peaks) .
- Processed data : Use tables/figures in the main text (e.g., kinetic curves, dose-response heatmaps) .
- Statistical reporting : Include p-values, confidence intervals, and effect sizes. Avoid cherry-picking data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
